molecular formula C21H20BNO B173912 (4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine CAS No. 155268-88-5

(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Cat. No.: B173912
CAS No.: 155268-88-5
M. Wt: 313.2 g/mol
InChI Key: LDLRZFBSMOWZOS-HXUWFJFHSA-N
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Description

®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. This compound is particularly known for its role in the enantioselective reduction of prochiral ketones and imines, making it a valuable tool in the production of optically active compounds in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a borane source. One common method is the reaction of ®-2-amino-2-phenylethanol with triphenylborane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the oxazaborolidine ring.

Industrial Production Methods

In an industrial setting, the production of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine primarily undergoes reduction reactions. It is known for its ability to catalyze the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines, respectively.

Common Reagents and Conditions

The compound is often used in combination with borane reagents such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS). The reactions are typically carried out at low temperatures to enhance enantioselectivity. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Major Products

The major products of these reactions are optically active alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric synthesis to produce chiral compounds with high enantiomeric excess.

    Biology: The compound is used in the synthesis of chiral molecules that can act as probes or inhibitors in biological studies.

    Medicine: It plays a crucial role in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts.

    Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism of action of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine involves the formation of a complex with the substrate, which is then reduced by the borane reagent. The chiral environment provided by the oxazaborolidine ensures that the reduction occurs in an enantioselective manner, leading to the formation of a chiral product. The molecular targets are typically prochiral ketones and imines, and the pathways involved include the coordination of the substrate to the boron atom and subsequent hydride transfer from the borane reagent.

Comparison with Similar Compounds

®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is unique in its high enantioselectivity and broad substrate scope. Similar compounds include:

    (S)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: The enantiomer of the compound, used for producing the opposite enantiomer of the product.

    Diisopropylamino borane: Another chiral borane reagent used in asymmetric synthesis, but with different selectivity and substrate scope.

    Chiral BINOL-derived boron catalysts: These catalysts also provide high enantioselectivity but are structurally different and may have different reactivity profiles.

Properties

IUPAC Name

(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRZFBSMOWZOS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454032
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155268-88-5
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
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(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 3
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 4
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 5
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 6
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Customer
Q & A

Q1: What is the primary application of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine in organic synthesis?

A1: (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine serves as a catalyst for the enantioselective reduction of ketones using borane reagents. [] This catalytic activity makes it a valuable tool for synthesizing chiral alcohols, which are essential building blocks in various pharmaceuticals and fine chemicals.

Q2: How does the structure of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine relate to its function as a catalyst?

A2: The chiral center present in the oxazaborolidine ring, derived from (R)-1,1,2-Triphenyl-2-aminoethanol, is crucial for its enantioselective catalytic activity. [] This chiral environment allows the catalyst to differentiate between the enantiotopic faces of the ketone substrate during the reduction process, leading to the preferential formation of one enantiomer of the alcohol product.

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